molecular formula C14H14N2O B151566 3-Methyl-1,1-diphenylurea CAS No. 13114-72-2

3-Methyl-1,1-diphenylurea

Cat. No. B151566
CAS RN: 13114-72-2
M. Wt: 226.27 g/mol
InChI Key: IMFYAZJNDOZIFV-UHFFFAOYSA-N
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Description

3-Methyl-1,1-diphenylurea is a chemical compound that is closely related to various diphenylurea derivatives, which have been studied for their potential applications in different fields, including pharmaceuticals and materials science. Although the specific compound 3-Methyl-1,1-diphenylurea is not directly mentioned in the provided papers, insights can be drawn from related compounds such as 1,3-diphenylurea (DPU) and other phenylurea derivatives.

Synthesis Analysis

The synthesis of diphenylurea derivatives can be achieved through various methods. For instance, 1,3-diphenylurea has been synthesized via a phosgene-free route, which involves the catalyzed reductive carbonylation of nitrobenzene in the presence of a Pd(II)-diphosphine catalyst. This method offers high yield and selectivity, providing an environmentally friendly alternative to traditional synthesis methods that use phosgene .

Molecular Structure Analysis

The molecular structure of diphenylurea derivatives is characterized by the presence of phenyl groups attached to a urea moiety. The conformational preferences of these compounds, such as phenylurea and 1,3-diphenylurea, have been explored using spectroscopic methods and quantum chemical computation. These studies reveal that the compounds can adopt cis and trans configurations of the amide groups, which are stabilized by weak intramolecular hydrogen bonding .

Chemical Reactions Analysis

Diphenylurea derivatives can undergo various chemical reactions depending on their functional groups. For example, 1,3-diphenylurea can react with methanol to produce methyl N-phenylcarbamate and phenyl isocyanate, which are valuable intermediates in the synthesis of carbamates and isocyanates . Additionally, the reaction of 3,5-diphenyl-1,2-dithiolium perchlorate with active methylene compounds can lead to the formation of novel products depending on the substituents present in the reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylurea derivatives are influenced by their molecular structure and substituents. For instance, the crystal structure of various thiourea derivatives has been determined using X-ray crystallography, revealing the presence of intramolecular and intermolecular hydrogen bonding that affects their stability and reactivity . Theoretical studies have also been conducted to understand the recognition of metal ions by thiourea derivatives, which is important for their application in sensors .

Scientific Research Applications

Synthesis Intermediates

3-Methyl-1,1-diphenylurea is explored as an intermediate in the synthesis of various chemical compounds. For instance, 1,3-Diphenylurea (DPU), a closely related compound, has been proposed as a synthetic intermediate in phosgene-free synthesis methods. These methods involve the production of methyl N-phenylcarbamate and phenyl isocyanate from the urea by reacting with methanol. This alternative route offers a safer and more environmentally friendly approach to producing carbamates and isocyanates (Vavasori & Ronchin, 2012).

Preparation of Propellant Stabilizers

Specific modifications of 1,3-diphenylureas, such as N- and O-alkylation, are used in preparing derivatives that serve as stabilizers in propellants. These stabilizations are achieved through chemical reactions involving sodium hydride and iodoalkane in dimethylformamide. The resulting compounds are significant in the context of propellant stabilization, indicating a potential application of 3-Methyl-1,1-diphenylurea in similar contexts (Curtis, 1988).

DNA Binding Studies and Biological Activities

Studies have been conducted on the biological activities of various urea derivatives, including nitrosubstituted acyl thioureas, which may share structural similarities with 3-Methyl-1,1-diphenylurea. These studies include examining their antioxidant, cytotoxic, antibacterial, and antifungal activities against a range of pathogens and cell lines. Such research suggests the potential biomedical applications of 3-Methyl-1,1-diphenylurea and related compounds (Tahir et al., 2015).

Structural Analyses in Medicinal Chemistry

Structural analyses of compounds like 3-Methyl-1,1-diphenylurea provide insights into their conformational preferences, which is essential in medicinal chemistry. For example, studies on phenylurea and 1,3-diphenylurea highlight how different conformers can impact drug design and pharmaceutical applications. These insights are crucial for understanding how such compounds might interact with biological targets (Emery et al., 2004).

Safety And Hazards

3-Methyl-1,1-diphenylurea is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

3-methyl-1,1-diphenylurea
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InChI

InChI=1S/C14H14N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,17)
Source PubChem
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InChI Key

IMFYAZJNDOZIFV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C14H14N2O
Record name 1-METHYL-3,3-DIPHENYLUREA
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DSSTOX Substance ID

DTXSID8025593
Record name N'-Methyl-N,N-diphenylurea
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Molecular Weight

226.27 g/mol
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Physical Description

1-methyl-3,3-diphenylurea appears as needles or grayish-white powder. (NTP, 1992)
Record name 1-METHYL-3,3-DIPHENYLUREA
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Boiling Point

397 to 401 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name 1-METHYL-3,3-DIPHENYLUREA
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 1-METHYL-3,3-DIPHENYLUREA
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Product Name

3-Methyl-1,1-diphenylurea

CAS RN

13114-72-2
Record name 1-METHYL-3,3-DIPHENYLUREA
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Record name N-Methyl-N',N'-diphenylurea
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Record name Urea, N'-methyl-N,N-diphenyl-
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Record name N-METHYL-N',N'-DIPHENYLUREA
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Melting Point

339.6 to 342.5 °F (NTP, 1992)
Record name 1-METHYL-3,3-DIPHENYLUREA
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Synthesis routes and methods I

Procedure details

0.5 moles of diphenylamine was taken in 150 ml of toluene. 0.53 mole of methyl isocyanate and 1 g of acid compound (see Table 1) were added. The mixture was heated at 100° C. for 8 hours, with stirring, and allowed to cool to room temperature, and the N-methyl-N', N'-dipenylurea formed was filtered off. The urea was washed with 100 ml of cold toluene. For the yield, see Table 1.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.53 mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.5 mole of diphenylamine was taken together with 0.53 mole of methyl isocyanate and 0,6 g of di-n-butyl phosphate in 150 ml of toluene. The mixture was heated at 100° C. for 10 hours, with stirring. After cooling to room temperature, the N-methyl-N',N'-diphenylurea formed was filtered off wtih suction. The filtrate was made up to 150 ml with toluene, and 0.5 mole of diphenylamine and 0.53 mole of methyl isocyanate were added. The mixture was heated again at 100° C. for 10 hours, with stirring, and then cooled to room temperature. Recycling of the filtrate and subsequent addition of in each case 0.5 mole of diphenylamine and 0.53 mole of methyl isocyanate was repeated a further three times. After these five reactions with only a single addition of catalyst, 2.4 moles of N-methyl-N',N'-diphenylurea were obtained. The urea was washed with in each case 100 ml of cold toluene after each reaction. Melting point: 170°/yield: 96% of theory.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.53 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0.53 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

0.5 mole of diphenylamine was taken together with 0.53 mole of methyl isocyanate and 0,6 g of di-n-butyl phosphate in 150 ml of toluene. The mixture was heated at 100° C. for 10 hours, with stirring. After cooling to room temperature, the N-methyl-N',N'-diphenylurea formed was filtered off wtih suction. The filtrate was made up to 150 ml with toluene, and 0.5 mole of diphenylamine and 0.53 mole of methyl isocyanate were added. The mixture was heated again at 100° C. for 10 hours, with stirring, and then cooled to room temperature. Recycling of the filtrate and subsequent addition of in each case 0.5 mole of diphenylamine and 0.53 mole of methyl isocyanate was repeated a further three times. After these five reactions with only a single addition of catalyst, 2.4 moles of N-methyl-N',N'-diphenylurea were obtained. The urea was washed with in each case 100 ml of cold toluene after each reaction. Melting point: 170°/yield: 96% of theory.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.53 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-1,1-diphenylurea
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Reactant of Route 6
3-Methyl-1,1-diphenylurea

Citations

For This Compound
29
Citations
Fao working group - 2002 - hero.epa.gov
Tribenuron-methyl is a post emergence sulfonyl urea herbicide, acting through foliar uptake with little or no soil activity. It is used for the control of a wide range of broad-leaved weeds in …
Number of citations: 0 hero.epa.gov
ME McNally, K Usher, SW Hansen… - LCGC …, 2015 - chromatographyonline.com
Internal standard methods are used to improve the precision and accuracy of results where volume errors are difficult to predict and control. A systematic approach has been used to …
Number of citations: 20 www.chromatographyonline.com
ME McNally, K Usher - LCGC Supplements, 2013 - chromatographyonline.com
High performance liquid chromatography (HPLC) is a sophisticated technique. Chromatographers must not forget the basics of method development to reap the full benefits in practice. …
Number of citations: 2 www.chromatographyonline.com
Z Chai, L Luo, B Jin, Y Zhao, L Xiao, G Li… - ACS Applied Energy …, 2020 - ACS Publications
The safe storage of propellants has become increasingly challenging because of extreme storage and operational environments. Hence, high-performance stabilizers should be …
Number of citations: 11 pubs.acs.org
K Katoh, M Nakahama, S Kawaguchi, Y Wada… - Sci. Tech. Energetic …, 2010 - jes.or.jp
To estimate the effects of conventional stabilizers and phenolic antioxidants on the thermal stability of nitroglycerine (NG), the thermal behaviors of mixtures of NG with diphenylamine (…
Number of citations: 6 www.jes.or.jp
H Namir, R Hadžić, I Malešević… - … Journal of Biosensors …, 2019 - researchgate.net
Thin layer chromatography can be used to monitor the progress of a reaction, identify compounds present in a given mixture, and determine the purity of a substance. A number of …
Number of citations: 12 www.researchgate.net
G Sartori, R Maggi - thieme-connect.com
Previously published information regarding this product class can be found in Houben–Weyl, Vol. E 4. Reviews published on this topic in 1999 and 2000 focus only on specific aspects …
Number of citations: 0 www.thieme-connect.com
R Hofer, S Graf, S Christen - Forensic science international, 2017 - Elsevier
Unburned propellant powder particles in gunshot residue (GSR) were detected at near infrared by optical excitation in the visible wavelength range. A series of ammunition (different …
Number of citations: 22 www.sciencedirect.com
C Bonnar, EC Moule, N Lucas, KE Seyfang… - Forensic Science …, 2020 - Elsevier
Gunshot residue (GSR) is a valuable form of forensic trace evidence in the investigation of firearms crime. The current gold-standard approach does not include the analysis of organic …
Number of citations: 21 www.sciencedirect.com
T Heintz, MJ Herrmann - Propellants, Explosives, Pyrotechnics, 2019 - Wiley Online Library
Ammonium dinitramide (ADN) is the upcoming oxidizer for solid propellants of the current decade. Spherical ADN particles, so‐called ADN‐prills, are a key product for the development …
Number of citations: 10 onlinelibrary.wiley.com

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